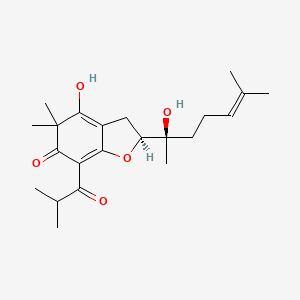

Petiolin C

Description

Contextualization of Prenylated Acylphloroglucinols (PAPs) from Hypericum Species

The genus Hypericum, encompassing over 500 species found across various continents, is a notable source of diverse natural products. acs.orgacs.orgnih.govthieme-connect.com Among the significant classes of compounds isolated from Hypericum are prenylated acylphloroglucinols (PAPs). acs.orgacs.orgsemanticscholar.org PAPs are characteristic secondary metabolites, particularly abundant in the Clusiaceae family, to which Hypericum belongs. semanticscholar.orguni-marburg.de These compounds are defined by a core acylphloroglucinol structure modified by the addition of prenyl or geranyl units. uni-marburg.desymc.edu.cn The structural complexity and variety within the PAP class are considerable, with over 540 different PAP structures reported to date. acs.org Many of these compounds feature intricate architectures, such as the bicyclo[3.3.1]nonane-2,4,9-trione system found in hyperforin (B191548). acs.org The distribution and types of PAPs can vary between different Hypericum species and even within different parts of the same plant, which is valuable information for chemotaxonomic studies of the genus. acs.orgacs.org Petiolin C is one specific example of a prenylated acylphloroglucinol that has been isolated from Hypericum species. nih.govd-nb.info

Significance of Natural Products in Chemical Biology and Drug Discovery

Natural products have a long-standing history of importance in human health and continue to hold a crucial position in the fields of chemical biology and drug discovery. openaccessjournals.comscirp.orgacs.orgscielo.brwou.edu Historically, many traditional medicines were derived from natural sources, and a considerable proportion of contemporary pharmaceuticals are either directly sourced from nature or are synthetic derivatives inspired by natural scaffolds. openaccessjournals.comscirp.orgscielo.br The enduring significance of natural products is largely attributed to their exceptional structural and chemical diversity, which often surpasses the capabilities of synthetic chemistry. scirp.orgscielo.brwou.eduresearchgate.net This inherent diversity enables natural products to engage with biological macromolecules and pathways with high degrees of affinity and specificity, positioning them as valuable starting points or lead compounds for the development of novel therapeutic agents. scirp.orgresearchgate.netlumblab.orgworldscientific.com Natural products have historically provided crucial leads for addressing various health challenges, including infectious diseases and cancer. scirp.orgworldscientific.com Their biological relevance, shaped by evolutionary processes over vast timescales, suggests a pre-optimization for interactions within biological systems. scirp.orgacs.orgresearchgate.net The investigation of natural products not only contributes to the pipeline of potential new drugs but also offers profound insights into complex biological processes and stimulates innovation in synthetic organic chemistry methodologies. openaccessjournals.comresearchgate.netlumblab.org

Within this broader context of natural product research, this compound, as a member of the PAP class, contributes to the understanding of the chemical landscape of Hypericum species and allows for the exploration of potential biological activities associated with its specific structure. nih.govsemanticscholar.orgd-nb.info

Detailed Research Findings on this compound

This compound is a prenylated acylphloroglucinol that has been isolated from various Hypericum species. nih.govd-nb.info Research efforts have been directed towards its isolation, the elucidation of its chemical structure, and the assessment of its biological properties. This compound has garnered attention for its antiproliferative effects, particularly in the context of hematologic malignancies. nih.gov Studies have indicated that this compound can induce programmed cell death in leukemia cells. nih.gov This effect is supported by observed biochemical changes, including the stimulation of caspase-3 activity, the degradation of PARP, an increase in the levels of the pro-apoptotic protein Bax, and a decrease in the levels of the anti-apoptotic proteins Bcl-xl and Bcl-2. nih.gov Furthermore, this compound has demonstrated weak antifungal activity against Trichophyton mentagrophytes. d-nb.info

Structure

3D Structure

Properties

Molecular Formula |

C22H32O5 |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

(2S)-4-hydroxy-2-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-5,5-dimethyl-7-(2-methylpropanoyl)-2,3-dihydro-1-benzofuran-6-one |

InChI |

InChI=1S/C22H32O5/c1-12(2)9-8-10-22(7,26)15-11-14-18(27-15)16(17(23)13(3)4)20(25)21(5,6)19(14)24/h9,13,15,24,26H,8,10-11H2,1-7H3/t15-,22+/m0/s1 |

InChI Key |

ALQDHJHJKOXPIG-OYHNWAKOSA-N |

Isomeric SMILES |

CC(C)C(=O)C1=C2C(=C(C(C1=O)(C)C)O)C[C@H](O2)[C@@](C)(CCC=C(C)C)O |

Canonical SMILES |

CC(C)C(=O)C1=C2C(=C(C(C1=O)(C)C)O)CC(O2)C(C)(CCC=C(C)C)O |

Synonyms |

petiolin C |

Origin of Product |

United States |

Isolation and Spectroscopic Elucidation of Petiolin C

Extraction and Initial Separation from Botanical Sources

The process of obtaining Petiolin C begins with the careful selection and processing of its botanical source.

Source Organisms and Plant Parts

This compound has been isolated from the aerial parts of Hypericum pseudopetiolatum var. kiusianum. bidd.groupnih.govbldpharm.comresearchgate.net This plant species is a known source of various prenylated acylphloroglucinols (PAPs), a class of natural compounds with diverse structures. researchgate.netplantaedb.com The use of aerial parts (stems, leaves, and flowers) is a common practice in the phytochemical investigation of Hypericum species for the isolation of such compounds.

The initial extraction typically involves using organic solvents to obtain a crude extract containing a mixture of compounds from the plant material. This crude extract then undergoes initial separation steps to remove bulk plant materials and broadly fractionate the chemical constituents.

Advanced Chromatographic Purification Techniques

Following initial extraction and separation, advanced chromatographic techniques are indispensable for isolating pure this compound from the complex mixture of compounds present in the crude extract. While specific detailed chromatographic protocols for this compound's isolation may vary across studies, purification is a critical step to obtain a sample pure enough for spectroscopic analysis and structural determination. Chromatographic methods such as column chromatography, high-performance liquid chromatography (HPLC), and preparative thin-layer chromatography (TLC) are standard techniques employed in natural product chemistry for the purification of compounds based on their differential affinities for a stationary phase and solubility in a mobile phase. nih.govctdbase.orgnih.gov The isolation of this compound alongside other petiolins like Petiolin A and B implies a purification scheme capable of separating closely related structural analogs. bidd.groupbldpharm.com

Methodologies for Comprehensive Structural Elucidation

The definitive determination of the chemical structure of this compound relies on a combination of spectroscopic techniques. These methods provide complementary information about the molecular formula, connectivity of atoms, functional groups, and spatial arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Constitution and Stereochemistry

NMR spectroscopy is a powerful tool for elucidating the constitution (atom connectivity) and relative stereochemistry of organic molecules like this compound. researchgate.net Analysis of one-dimensional (1D) NMR spectra, such as ¹H NMR and ¹³C NMR, provides information on the types of protons and carbons present, their chemical environments, and their neighboring atoms through coupling patterns and chemical shifts. Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between atoms and fragments within the molecule.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of this compound. researchgate.net Techniques such as electron ionization mass spectrometry (EI-MS) or electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular ion peak, which corresponds to the molecular weight of the compound. Analysis of fragmentation patterns in the mass spectrum can also provide clues about the substructures present within the molecule.

X-ray Crystallography for Solid-State Structure Determination

While initial structural elucidation of this compound was achieved through spectroscopic data including NMR and MS, X-ray crystallography can provide an unambiguous determination of the solid-state structure, including absolute stereochemistry if the crystal structure is suitable. For this compound, the structure was elucidated by single crystal X-ray diffraction analysis of its p-bromobenzoate ester, which likely provided crystals suitable for this technique when the parent compound might not have. X-ray crystallography has also been utilized to elucidate the structures of other related petiolins, such as Petiolins D and K, isolated from Hypericum kiusianum. researchgate.net

Structural elucidation of this compound involved the comprehensive analysis and correlation of data obtained from these spectroscopic and diffraction methods, allowing for the assignment of its complete chemical structure and relative stereochemistry.

Data Tables:

Detailed, comprehensive raw spectroscopic data tables (e.g., full lists of NMR chemical shifts, coupling constants, and MS fragmentation ions) for this compound were not extensively available within the provided search result snippets. The structural elucidation was based on the analysis of such data, with key findings like the relative stereochemistry being determined through techniques like NOESY. bidd.groupbldpharm.com The interpretation of these complex datasets by skilled chemists is fundamental to the process of natural product structure determination.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD)) for Absolute Configuration

Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is a powerful technique used to determine the absolute configuration of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a substance. The resulting spectrum, which plots the difference in absorbance versus wavelength, is highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. rsc.org Comparing experimental ECD spectra with computationally calculated spectra for possible stereoisomers allows for the assignment of absolute configuration. nih.govresearchgate.net ECD spectroscopy has been utilized in the structural elucidation of natural products, including other petiolins and related compounds, to assign their absolute stereochemistry. nih.govnih.gov Studies involving this compound have also utilized ECD spectra for structural investigations. uky.edu Quantum chemical ECD calculations are an informative tool for verifying the absolute configuration of organic acid derivatives and have been applied in similar structural determinations. researchgate.net

Advanced 2D NMR Techniques for Connectivity and Spatial Arrangement

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds. While one-dimensional (1D) NMR ( nih.govH NMR and researchgate.netC NMR) provides information about the number and environment of hydrogen and carbon atoms, two-dimensional (2D) NMR techniques offer more detailed insights into the connectivity and spatial arrangement of atoms within a molecule. numberanalytics.comcreative-biostructure.comnumberanalytics.com

Various 2D NMR experiments are indispensable in structural elucidation:

Correlation Spectroscopy (COSY): This technique reveals correlations between protons that are scalar-coupled, typically through one, two, or three bonds, helping to identify coupled networks of protons and establish connectivity. creative-biostructure.comwikipedia.orgrsc.orguky.edu

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond correlations). This is useful for assigning proton and carbon signals and determining CH, CH2, and CH3 groups. creative-biostructure.comnumberanalytics.comwikipedia.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This technique is vital for establishing the connectivity of non-protonated carbons and assembling the different structural fragments identified from other NMR data. uky.edu

The gross structures of petiolins, including this compound, were elucidated by spectroscopic data, and the relative stereochemistry of this compound was specifically determined using NOESY data. nih.gov HMBC and nih.govH- nih.govH COSY spectra have also been utilized in studies involving this compound. uky.edu These advanced 2D NMR techniques collectively provide comprehensive data that allows for the detailed mapping of atomic connectivities and spatial relationships, which are essential for the full structural elucidation of complex natural products like this compound. numberanalytics.comcreative-biostructure.comnumberanalytics.comwikipedia.orgrsc.orgnih.govscielo.br

Biosynthetic Pathways and Precursors of Petiolin C

Proposed Polyketide and Terpenoid Biosynthesis Linkages for Prenylated Acylphloroglucinols

The biosynthesis of prenylated acylphloroglucinols (PAPs), including compounds like Petiolin C, is understood to involve a convergence of the polyketide and terpenoid pathways. The core acylphloroglucinol structure is proposed to originate from the polyketide pathway, specifically through the condensation of an acyl-CoA starter unit with multiple molecules of malonyl-CoA. This process, catalyzed by a polyketide synthase, leads to the formation of a tetraketide intermediate that undergoes cyclization, often via a Dieckmann condensation, to yield the acylphloroglucinol scaffold. semanticscholar.org

The prenyl groups, which are characteristic features of PAPs like this compound, are derived from the terpenoid pathway. The universal precursors for terpenoid biosynthesis are the five-carbon isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized via either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. The prenyl moieties, such as the prenyl (C5) or geranyl (C10) groups, are then attached to the acylphloroglucinol core through the action of prenyltransferases. semanticscholar.orgnih.govscielo.br This hybrid biosynthetic origin highlights the intricate metabolic machinery within Hypericum plants.

Enzymatic Steps and Key Enzymes in this compound Formation

While specific enzymes directly responsible for the formation of this compound have not been definitively identified, the biosynthesis of related PAPs in Hypericum provides a framework for understanding the likely enzymatic steps. The initial step involves a type III polyketide synthase (PKS) that catalyzes the formation of the acylphloroglucinol core from an acyl-CoA starter and malonyl-CoA extender units. semanticscholar.org The nature of the acyl-CoA starter unit influences the structure of the resulting acylphloroglucinol.

Following the formation of the core structure, prenyltransferases play a crucial role in attaching the prenyl moieties. These enzymes catalyze the alkylation of specific carbon atoms on the acylphloroglucinol ring using DMAPP or geranyl pyrophosphate (GPP) as the prenyl donors. scielo.br The regioselectivity of these prenyltransferases is a key factor in determining the final structure of the prenylated acylphloroglucinol. Further modifications, such as methylation, cyclization, and oxidation, catalyzed by various modifying enzymes, contribute to the structural diversity observed in PAPs from Hypericum. nih.gov

Precursor Incorporation Studies and Metabolic Labeling Approaches

Precursor incorporation studies and metabolic labeling approaches have been instrumental in elucidating the biosynthetic pathways of natural products, including PAPs. These techniques involve feeding isotopically labeled precursors (such as 13C-labeled glucose, acetate, or mevalonate) to plants or plant cell cultures and then analyzing the labeling patterns in the isolated natural product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). thermofisher.comresearchgate.netbiorxiv.orgnih.govnih.govnih.govthno.org

Studies on hyperforin (B191548), another prominent PAP in Hypericum, have utilized 13C-labeled glucose to demonstrate that its phloroglucinol (B13840) moiety is derived from a polyketide pathway, while the isoprenoid units originate from the deoxyxylulose phosphate pathway (a variant of the MEP pathway). acs.org Similar approaches could be applied to this compound to confirm its polyketide-terpenoid origin and to trace the incorporation of specific precursors into its structure. While specific labeling studies for this compound were not found in the search results, the successful application of these methods to other Hypericum PAPs suggests their potential for elucidating the precise biosynthetic route to this compound.

Relationship to Broader Prenylated Acylphloroglucinol Biosynthesis within Hypericum Species

Hypericum species are well-known for their rich diversity of prenylated acylphloroglucinols, which exhibit a wide range of structural complexity, from simple monomeric forms to complex polycyclic structures. semanticscholar.org The biosynthesis of these diverse compounds shares common initial steps, including the polyketide-based formation of the acylphloroglucinol core and subsequent prenylation. semanticscholar.orgnih.gov The variations in the acyl-CoA starter units, the number and position of prenylations, and the subsequent enzymatic modifications (such as cyclizations, oxidations, and methylations) contribute to the vast structural landscape of PAPs in this genus. nih.govrsc.org

This compound is part of this broader class of compounds. Understanding its biosynthesis provides insights into the general mechanisms employed by Hypericum plants to produce these specialized metabolites. Comparative studies of the enzymes and genes involved in PAP biosynthesis across different Hypericum species could reveal the evolutionary and biochemical factors that lead to the production of specific PAP profiles, including the presence and abundance of compounds like this compound. nih.govresearchgate.netmdpi.com

Biological Activities and Cellular Targets of Petiolin C

In Vitro Antiproliferative and Cytotoxic Activities in Cell Lines

Research has demonstrated the ability of Petiolin C to inhibit the proliferation and induce cytotoxicity in various cancer cell lines. These studies are primarily conducted using in vitro models to assess the compound's potential therapeutic effects.

Cellular Model Systems and Potency Assessment

This compound has been evaluated for its cytotoxic effects against murine lymphoma L1210 cells and several human cancer cell lines. Studies have shown that Petiolins A-C exhibit modest cytotoxicity. Specifically, this compound displayed a cytotoxic effect against murine lymphoma L1210 cells with an IC50 value of 3.3 µg/mL. nih.govnih.gov Petiolins A-C also showed moderate cytotoxicity against human epidermoid carcinoma KB cells. d-nb.info

Data on the antiproliferative and cytotoxic activities of this compound in specific cell lines are summarized in the table below:

| Cell Line | Species | Activity Type | Potency Metric | Value (µg/mL) | Source |

| L1210 murine lymphoma cells | Murine | Cytotoxicity | IC50 | 3.3 | nih.govnih.gov |

| KB epidermoid carcinoma cells | Human | Cytotoxicity | Moderate | Not specified | d-nb.info |

(Note: IC50 represents the half-maximal inhibitory concentration.)

Antimicrobial and Antifungal Activities

Beyond its effects on cancer cells, this compound has also shown activity against various microorganisms, including bacteria and fungi.

Spectrum of Activity Against Microorganisms

This compound has exhibited weak antifungal activity against Trichophyton mentagrophytes. d-nb.inforesearchgate.net While this compound itself shows this specific antifungal effect, other related petiolins, such as petiolin J, have demonstrated broader antimicrobial activities against organisms including Micrococcus luteus, Cryptococcus neoformans, and T. mentagrophytes. researchgate.netuky.edusemanticscholar.org

Data on the antimicrobial and antifungal activities of this compound and related petiolins are presented below:

| Compound | Microorganism | Type | Activity | Source |

| This compound | Trichophyton mentagrophytes | Antifungal | Weak | d-nb.inforesearchgate.net |

| Petiolin J | Micrococcus luteus | Antimicrobial | Active | researchgate.netuky.edusemanticscholar.org |

| Petiolin J | Cryptococcus neoformans | Antimicrobial | Active | researchgate.netuky.edusemanticscholar.org |

| Petiolin J | Trichophyton mentagrophytes | Antimicrobial | Active | researchgate.netuky.edusemanticscholar.org |

Micrococcus luteus is a Gram-positive bacterium commonly found in soil, dust, and as part of the normal skin microbiota. culturecollections.org.ukwikipedia.orgmicrobiologics.com Cryptococcus neoformans is an encapsulated yeast that can cause serious infections, particularly in immunocompromised individuals. wikipedia.orgnih.gov Trichophyton mentagrophytes is a dermatophyte fungus known to cause ringworm in humans and animals. virox.comadelaide.edu.au

Identification and Characterization of Cellular and Molecular Targets

While the biological activities of this compound have been observed, detailed information specifically on the methodologies for target deconvolution and the modulation of intracellular signaling pathways directly by this compound is limited in the provided search results. The results primarily focus on the observed effects rather than the specific molecular mechanisms or targets of this compound itself.

Modulation of Intracellular Signaling Pathways

4.3.3. Impact on Cellular Homeostasis and Stress Responses

Chemical Synthesis Strategies for Petiolin C and Analogues

Retrosynthetic Analysis and Key Disconnections for Petiolin C Structure

Retrosynthetic analysis is a crucial tool in planning the synthesis of complex molecules like this compound. ewadirect.comslideshare.netonlineorganicchemistrytutor.com It involves mentally working backward from the target molecule to simpler, readily available starting materials through a series of imaginary bond disconnections and functional group interconversions (FGIs). ewadirect.comslideshare.nete3s-conferences.org

For this compound, a key aspect of the retrosynthetic analysis would involve identifying strategic disconnections that simplify the complex polycyclic core and allow for the convergent synthesis of key fragments. nih.govkccollege.ac.in Given its structure as a PPAP, potential disconnections might target the bonds formed during the proposed biosynthesis, particularly those involved in the cyclization events. nih.gov Disconnections adjacent to functional groups or at branch points are often prioritized as they can lead to more accessible intermediates. slideshare.net The presence of multiple rings, quaternary carbon centers, and various oxygenation patterns in this compound necessitates careful consideration of stereochemistry and regioselectivity during the retrosynthetic planning.

While specific detailed retrosynthetic schemes for this compound were not extensively found in the search results, the general principles of retrosynthetic analysis for complex natural products, including PPAPs, involve simplifying the structure through key disconnections and functional group manipulations to arrive at suitable building blocks. nih.govewadirect.comslideshare.netonlineorganicchemistrytutor.come3s-conferences.orgkccollege.ac.in

Total Synthesis Methodologies and Challenges

The total synthesis of natural products, especially those with complex architectures like this compound, remains a significant challenge in organic chemistry despite the advancements in synthetic methodologies. frontiersin.orgnih.gov These syntheses often require efficient strategies to construct multiple rings, control stereochemistry at several centers, and selectively introduce functional groups. frontiersin.org

While specific details on the total synthesis of this compound were not prominently featured in the search results, the synthesis of related natural products with complex polycyclic structures, such as other PPAPs or meroterpenoids from Hypericum species, highlights the types of methodologies that might be employed. semanticscholar.org These can involve various cyclization reactions, stereoselective transformations, and the use of specific reagents to achieve the desired molecular architecture. frontiersin.orgresearchgate.net The development of new synthetic tools and strategies is often driven by the challenges posed by the synthesis of complex natural products. frontiersin.orgnih.gov

Synthetic Approaches to this compound Derivatives and Analogs

The synthesis of derivatives and analogs of natural products like this compound is a common practice to explore their chemical space and potential biological activities. nih.govuni-saarland.de These synthetic approaches often build upon the knowledge gained from the total synthesis efforts, utilizing key intermediates or modifying the synthetic route to introduce variations in the molecular structure. nih.gov

Synthetic approaches to this compound derivatives and analogs would likely involve modifications to the acyl group, the prenyl chains, or the phloroglucinol (B13840) core. nih.gov These modifications can be achieved through various chemical reactions, such as alkylation, acylation, oxidation, reduction, or functional group interconversions, applied at different stages of the synthesis. beilstein-journals.org The goal is to create a library of related compounds with subtle or significant structural differences compared to the parent natural product. uni-saarland.de

Studies on the synthesis of analogs of other natural products, such as stilbenoids or peptaibols, demonstrate the strategies used to introduce structural diversity. nih.govplos.org This can involve convergent synthesis strategies where different fragments are synthesized separately and then coupled, or divergent approaches where a common intermediate is modified in various ways. nih.govbeilstein-journals.org

Structure-Activity Relationship (SAR) Studies via Synthetic Analogs

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. drugdesign.orgnih.govkcl.ac.ukrsc.orgmdpi.com By synthesizing a series of analogs with systematic structural modifications and testing their biological activity, researchers can identify which parts of the molecule are crucial for activity and which modifications are tolerated or enhance the desired effect. drugdesign.orgnih.govkcl.ac.ukrsc.org

For this compound, SAR studies using synthetic analogs would involve evaluating the biological activity of the synthesized derivatives to determine the impact of different structural features on its observed effects. nih.gov For instance, modifying the length or branching of the prenyl chains, altering the functional groups on the phloroglucinol core, or changing the nature of the acyl group could provide insights into the structural requirements for its biological activity. nih.gov

Comparative Analysis and Chemotaxonomic Significance

Phylogenetic Distribution and Chemotaxonomic Implications within Hypericum Genus

The genus Hypericum (Hypericaceae) is a large and taxonomically complex group comprising approximately 500 species distributed globally, with major centers of diversity in Eurasia and Andean South America. e-kjpt.orguni-bayreuth.de Phytochemical studies have revealed that Hypericum species are rich sources of various secondary metabolites, including PAPs, xanthones, and flavonoids, which contribute to their medicinal properties and serve as chemotaxonomic markers. researchgate.netmdpi.commaxapress.com

Petiolin C has been specifically isolated from Hypericum pseudopetiolatum var. kiusianum. nih.gov The presence and distribution of specific PAPs like this compound within different Hypericum species and sections can support phylogenetic studies and aid in the classification of the genus. While broad phylogenetic analyses of Hypericum have been conducted using molecular data, the distribution patterns of specialized metabolites such as PAPs can offer complementary chemotaxonomic evidence. e-kjpt.orguni-bayreuth.depensoft.netmdpi.com The occurrence of particular PAP skeletons or substitution patterns in certain clades can indicate shared biosynthetic pathways and evolutionary relationships. Further comprehensive studies correlating the presence of this compound and other PAPs with robust molecular phylogenies are needed to fully elucidate their chemotaxonomic implications within the Hypericum genus.

Structural Homologies and Differences with Other Prenylated Acylphloroglucinols (PAPs) (e.g., Petiolin F, Petiolin D)

This compound is characterized as a prenylated acylphloroglucinol containing a dihydrofuran ring. nih.gov This bicyclic structure distinguishes it from simpler monocyclic PAPs. PAPs, in general, feature a highly oxygenated acylphloroglucinol core decorated with prenyl or geranyl side chains. semanticscholar.orgsymc.edu.cnuni-marburg.de The structural diversity among PAPs arises from variations in the acyl group, the number and position of prenyl groups, and the formation of additional rings through cyclization reactions. uky.edumdpi.com

Comparing this compound with other petiolins, such as Petiolin F and Petiolin D, highlights these structural variations. While this compound possesses a dihydrofuran ring, Petiolin F is described as a benzophenone (B1666685) rhamnoside, indicating a significantly different structural class despite being isolated from the same genus. researchgate.netbiobiopha.com Information directly comparing the detailed structures of this compound, Petiolin F, and Petiolin D as PAPs in a single source is limited in the search results. However, the broad category of PAPs includes compounds with diverse cyclic structures, such as those with chromane (B1220400) skeletons (e.g., Petiolins A and B) and bicyclo[3.3.1]nonane skeletons (e.g., hyperforin (B191548) type). nih.govsemanticscholar.orgmdpi.com this compound's dihydrofuran ring contributes to its specific bicyclic framework, differentiating it from PAPs that form chromane rings or more complex caged structures. nih.govsymc.edu.cn

Comparative Biological Activity Profiles of this compound and Related Analogs

Prenylated acylphloroglucinols from Hypericum species exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticarcinogenic, and anti-inflammatory effects. mdpi.commaxapress.comsemanticscholar.orgsymc.edu.cnresearchgate.net Comparing the biological activity of this compound with related analogs provides insights into structure-activity relationships within the PAP class.

This compound has demonstrated antifungal activity. nih.gov Specifically, it showed activity against Trichophyton mentagrophytes. nih.govresearchgate.net This is in line with the known antimicrobial properties of many PAPs isolated from Hypericum. For instance, Petiolin J, another compound from Hypericum pseudopetiolatum var. kiusianum, also exhibited antimicrobial activities against various microorganisms, including Micrococcus luteus, Cryptococcus neoformans, and Trichophyton mentatgrophytes. semanticscholar.orgresearchgate.net

While this compound showed modest cytotoxicity, other related PAPs have exhibited more pronounced cytotoxic effects against various cancer cell lines. nih.govsemanticscholar.org For example, takaneols A and B, which are bicyclic PAPs with a dihydrofuran ring similar to this compound, showed moderate cytotoxicity against human cancer cell lines. semanticscholar.org Olympicin A, an O-prenylated acylphloroglucinol from Hypericum olympicum, demonstrated exceptional activity against methicillin-resistant and multidrug-resistant strains of Staphylococcus aureus, while other olympicins showed moderate activity. uky.eduscielo.br This suggests that subtle structural differences within the PAP framework can significantly influence the potency and type of biological activity.

Direct comparative studies detailing the activity profiles of this compound alongside Petiolin F and Petiolin D were not extensively found in the search results. However, the diverse activities observed among various PAPs from Hypericum underscore the importance of their structural variations for their biological functions. nih.gov Further research is needed to comprehensively compare the biological activities of this compound with a broader range of structurally similar and dissimilar PAPs to establish clearer structure-activity relationships.

Future Directions in Petiolin C Research

Advancements in Biosynthetic Pathway Elucidation and Engineering

The biosynthetic pathway of Petiolin C remains uncharacterized. Future research will be pivotal in identifying the genetic and enzymatic machinery responsible for its production in Hypericum species. As a phloroglucinol (B13840) derivative, its core is likely assembled by a type III polyketide synthase. The subsequent tailoring steps, which form the unique dihydrofuran ring and other modifications, are probably catalyzed by enzymes such as cytochrome P450 monooxygenases and dehydrogenases, which are known to be involved in the biosynthesis of similar phenolic monoterpenes. nih.govresearchgate.net

A promising approach to elucidate this pathway involves a combination of genomics and metabolomics. High-throughput sequencing of the Hypericum pseudopetiolatum genome and transcriptome could identify biosynthetic gene clusters that are co-expressed with this compound production. Functional characterization of candidate genes through heterologous expression in microbial hosts like Saccharomyces cerevisiae or transient expression in plants like Nicotiana benthamiana will be essential to confirm their roles. nih.gov

Once the pathway is fully elucidated, metabolic engineering strategies can be employed to enhance the production of this compound or generate novel derivatives. researchgate.net This could involve overexpressing rate-limiting enzymes or introducing genes from other organisms to create a more efficient production platform in a microbial chassis, thereby ensuring a sustainable supply for further research and development.

Hypothetical Data Table 1: Candidate Genes for this compound Biosynthesis Identified via Transcriptomic Analysis

| Gene ID | Putative Function | Homology | Expression Correlation with this compound |

| HpsPKS1 | Type III Polyketide Synthase | Pseudomonas fluorescens phloroglucinol synthase | High |

| HpsCYP76A | Cytochrome P450 Monooxygenase | Thymus vulgaris CYP71D | High |

| HpsSDR1 | Short-Chain Dehydrogenase/Reductase | Mentha sp. Isopiperitenone Reductase | Medium |

| HpsOMT3 | O-methyltransferase | Hypericum sp. OMT | Medium |

Development of Advanced Methodologies for Cellular Target Validation

Identifying the specific cellular targets of this compound is crucial to understanding its mechanism of action, particularly concerning its antifungal activity. Future research should employ advanced target identification and validation methodologies. These approaches can be broadly categorized as "bottom-up," which directly detect the molecular target, and "top-down," which infer the target from the cellular phenotype. nih.gov

Affinity-based methods represent a powerful bottom-up approach. This would involve synthesizing a this compound-based probe, for example by attaching a biotin tag, which can then be used to isolate binding proteins from fungal cell lysates. The captured proteins can subsequently be identified using mass spectrometry. mdpi.com

In parallel, label-free methods offer the advantage of studying the compound in its native state. Techniques like the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) could be implemented. These methods are based on the principle that a compound binding to its target protein can alter the protein's thermal stability or its susceptibility to proteolysis. Furthermore, genetic screening using collections of haploid yeast deletion strains could identify genes that, when deleted, confer hypersensitivity to this compound, providing clues about its functional network and potential targets. nih.gov

Hypothetical Data Table 2: Potential Fungal Protein Targets of this compound Identified by Affinity Purification-Mass Spectrometry

| Protein ID (e.g., C. albicans) | Protein Name | Function | Fold Enrichment (Probe vs. Control) |

| P12345 | Ergosterol Biosynthesis Protein ERG11 | Ergosterol synthesis | 15.2 |

| Q6BTM8 | 1,3-beta-glucan synthase FKS1 | Cell wall biosynthesis | 12.5 |

| P43093 | Mitogen-activated protein kinase HOG1 | Osmotic stress response | 8.9 |

| Q59N25 | Chitin synthase 3 | Chitin synthesis | 7.1 |

Exploration of Uncharted Biological Activities and Molecular Mechanisms

While initial studies have highlighted the antifungal properties of this compound, its full biological activity spectrum is likely much broader. A systematic exploration of its effects on a wider range of biological systems is a critical future direction. This can be achieved through high-throughput screening against diverse panels of pathogenic bacteria, viruses, and human cancer cell lines.

To delve deeper into its known antifungal activity, modern "omics" approaches can be utilized. Transcriptomic (RNA-seq) and proteomic analyses of fungal cells (e.g., Candida albicans) treated with this compound can reveal global changes in gene and protein expression. This data can help pinpoint the specific pathways that are disrupted by the compound. For instance, alterations in the expression of genes involved in ergosterol biosynthesis, cell wall integrity, or efflux pump regulation could elucidate its precise mechanism of action. nih.govnih.govmdpi.com Such studies are crucial for understanding how fungi might develop resistance and for optimizing this compound as a potential therapeutic lead. nih.govnih.gov

Hypothetical Data Table 3: Summary of Uncharted Biological Activity Screening for this compound

| Assay Type | Target | Result (e.g., IC50, MIC) |

| Antibacterial | Staphylococcus aureus (MRSA) | MIC > 128 µg/mL |

| Anticancer | Human Melanoma Cell Line (A375) | IC50 = 15.7 µM |

| Anticancer | Human Colon Cancer Cell Line (HCT116) | IC50 = 22.4 µM |

| Antiviral | Influenza A virus (H1N1) | No significant activity |

Innovations in Chemoenzymatic and Asymmetric Synthetic Routes

The complex, stereodefined structure of this compound, featuring a phloroglucinol core and a substituted dihydrofuran ring, presents a significant synthetic challenge. The development of efficient and scalable synthetic routes is essential for producing sufficient quantities for biological studies and for creating structural analogs to explore structure-activity relationships.

Future synthetic strategies should focus on chemoenzymatic and asymmetric approaches to control stereochemistry and improve efficiency. Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of enzymes. For instance, lipases could be used for regioselective acylation or deacylation steps on the phloroglucinol core, simplifying protection group strategies. nih.govnih.govmdpi.com

For the construction of the chiral dihydrofuran ring, modern asymmetric catalysis offers powerful tools. Methods such as cobalt-catalyzed asymmetric ring-opening of heterocycles or other transition-metal-catalyzed cyclization reactions could be adapted to form the key heterocyclic structure with high enantioselectivity. researchgate.netnih.govnih.gov Developing a convergent synthetic route where the phloroglucinol and dihydrofuran fragments are synthesized separately and then coupled would be an efficient strategy for generating a library of this compound derivatives for further pharmacological evaluation. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.